Product packaging for benzyl (2S)-2-aminopropanoate(Cat. No.:)

benzyl (2S)-2-aminopropanoate

Cat. No.: B8816125
M. Wt: 179.22 g/mol
InChI Key: YGYLYUIRSJSFJS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S)-2-aminopropanoate is a chiral ester derivative of L-alanine that serves as a fundamental building block in organic and medicinal chemistry research. Its primary value lies in its application in stereoselective synthesis, where the defined (2S) configuration is used to impart chirality into target molecules, a critical factor in the development of pharmaceuticals and other biologically active compounds . Exploring chiral chemical space is a established strategy for improving drug properties, including potency, selectivity, and pharmacokinetic profiles, as the different enantiomers of a drug can have distinct pharmacological effects . This compound is frequently employed as a starting material in diastereoselective transformations, such as alkylation and conjugate addition reactions, where its existing stereocenter guides the formation of new chiral centers with high selectivity . It is a key precursor in the synthesis of enantiomerically pure molecules, including β-lactam antibiotics and various α-benzyl-β2-amino acids . The related salt form, L-Alanine benzyl ester hydrochloride (CAS 5557-83-5), is a commercially available solid with a specified purity, typically offered for laboratory use . This compound is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B8816125 benzyl (2S)-2-aminopropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

benzyl (2S)-2-aminopropanoate

InChI

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3/t8-/m0/s1

InChI Key

YGYLYUIRSJSFJS-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies and Advanced Approaches

Classical Esterification Techniques for Benzyl (B1604629) (2S)-2-aminopropanoate

The direct esterification of L-alanine with benzyl alcohol represents a fundamental and widely practiced method for the synthesis of Benzyl (2S)-2-aminopropanoate. This approach is valued for its straightforwardness and use of readily available starting materials.

Acid-Catalyzed Direct Esterification

Acid catalysis is central to facilitating the esterification reaction between the carboxylic acid of L-alanine and benzyl alcohol. The catalyst protonates the carbonyl oxygen of the amino acid, enhancing its electrophilicity and promoting nucleophilic attack by the benzyl alcohol.

The efficiency of the direct esterification is highly dependent on the careful optimization of several reaction parameters. The choice of acid catalyst, its concentration, the reaction temperature, and the duration of the reaction are all critical factors that influence the yield and purity of the final product.

One common catalyst for this transformation is p-toluenesulfonic acid. google.comunimi.it Its role is twofold: it catalyzes the esterification and facilitates the isolation of the product as a crystalline and stable p-toluenesulfonate salt. unimi.it The amount of catalyst is crucial; typically, a slight excess (e.g., 1.2 equivalents relative to the amino acid) is used to both neutralize the amino group and provide a catalytic amount for the esterification. google.com

The reaction is often carried out at elevated temperatures, typically at the reflux temperature of a solvent that forms an azeotrope with water, such as cyclohexane. unimi.itresearchgate.net This technique, using a Dean-Stark apparatus, effectively removes the water generated during the esterification, driving the reaction equilibrium towards the product side and ensuring a quantitative conversion. unimi.it The reaction time is also a key variable, with typical durations ranging from 4 to 5.5 hours to achieve high yields. unimi.itprepchem.com

Table 1: Optimization of Acid-Catalyzed Direct Esterification

Parameter Condition Effect on Reaction Source
Catalyst p-Toluenesulfonic acid Catalyzes esterification and aids in product salt formation. google.comunimi.it
Catalyst Conc. ~1.2 equivalents Neutralizes amino group and provides catalytic activity. google.com
Solvent Cyclohexane Forms azeotrope with water to drive the reaction forward. unimi.itresearchgate.net
Temperature Reflux Increases reaction rate. unimi.it
Reaction Time 4 - 5.5 hours Allows for completion of the reaction to achieve high yields. unimi.itprepchem.com

Once the esterification is complete, the isolation and purification of this compound are essential to obtain a product of high purity. A common and effective strategy involves the precipitation of the product as its p-toluenesulfonate salt. After cooling the reaction mixture, a solvent in which the salt is poorly soluble, such as ethyl acetate (B1210297), is added to induce crystallization. unimi.itresearchgate.net The resulting solid can then be collected by filtration.

For instances where the product is not isolated as a salt, or if further purification is required, silica (B1680970) gel chromatography is a viable option. This technique separates the desired ester from unreacted starting materials and any byproducts based on differences in their polarity. The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). prepchem.com

Table 2: Purification Strategies

Method Description Advantage Source
Crystallization Precipitation of the p-toluenesulfonate salt by adding an anti-solvent like ethyl acetate. Simple, effective for isolating a stable, solid product. unimi.itresearchgate.net
Silica Gel Chromatography Separation based on polarity. Effective for removing impurities when the product is in its free base form.
Optimization of Reaction Conditions (e.g., catalyst concentration, reaction time)

Hydrochloride Salt Formation for Enhanced Stability

While the p-toluenesulfonate salt is commonly prepared, this compound can also be converted to its hydrochloride salt. nih.govfishersci.co.uk This is typically achieved by treating the free base of the ester with hydrochloric acid. The formation of the hydrochloride salt offers several advantages, primarily enhanced stability and improved handling characteristics. The salt form is generally a crystalline solid that is less susceptible to degradation compared to the free base, which can be an oil or a less stable solid. This increased stability is crucial for storage and for its use in subsequent synthetic steps, such as in peptide synthesis where a protected amino acid building block is required.

Advanced Asymmetric Synthesis Strategies Utilizing Related Compounds

Beyond classical esterification, the field of organic synthesis has seen the emergence of more sophisticated strategies for the enantioselective formation of amino acid esters. These advanced methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

Organocatalytic Approaches for Enantioselective Esterification

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. rsc.orge-bookshelf.de In the context of amino acid esters, organocatalytic approaches can offer high levels of enantioselectivity. rsc.org For instance, chiral phosphoric acids have been used for the enantioselective reduction of N-aryl α-imino esters to furnish α-amino esters with excellent yields and high enantiomeric excess (ee). rsc.org

Another relevant strategy is the enantioselective allylation of α-chloro glycinates catalyzed by chiral hydrogen-bond-donor catalysts like squaramides. nih.gov This method allows for the synthesis of various α-allyl amino esters with high enantioselectivity. nih.gov While not directly producing this compound, these organocatalytic methods demonstrate the potential for creating chiral amino acid esters with high stereocontrol. rsc.orgnih.gov The principles of these reactions, which involve the activation of substrates through non-covalent interactions with a chiral catalyst, could be adapted for the enantioselective synthesis of a broader range of amino acid esters.

Enzyme-Catalyzed Synthesis and Kinetic Resolution

The use of enzymes in the synthesis of chiral amino acid esters like this compound offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, in particular, have demonstrated significant utility in this area. These enzymes can catalyze the esterification of L-alanine with benzyl alcohol or the kinetic resolution of a racemic mixture of alanine (B10760859) esters. nih.govresearchgate.net

Kinetic resolution is a powerful technique where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. diva-portal.org For instance, lipases can selectively hydrolyze the L-enantiomer of an amino acid ester, leaving the D-enantiomer unreacted. nih.gov This high degree of stereoselectivity is a key advantage of enzymatic methods. The reaction is typically carried out under mild conditions in aqueous solutions or organic solvents, which contributes to its green profile. nih.govdntb.gov.ua

Several types of lipases, such as those from Pseudomonas, Rhizopus, and porcine pancreas, have been successfully employed for the resolution of racemic amino acids through the hydrolysis of their esters. nih.gov The choice of enzyme and reaction conditions can be optimized to achieve high enantiomeric excess (ee) and yield. For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used catalyst for the resolution of various amino acid esters. mdpi.comutupub.fi

Table 1: Examples of Lipase-Catalyzed Resolutions of Amino Acid Derivatives This table is interactive. Click on the headers to sort.

Enzyme Source Substrate Type Transformation Selectivity Reference
Pseudomonas sp. Racemic amino acid esters Hydrolysis High nih.gov
Candida antarctica lipase B (CAL-B) Racemic β-amino carboxylic esters Hydrolysis High (E > 200) mdpi.com
Pseudomonas cepacia lipase (PS) Racemic β-amino carboxylic esters Hydrolysis High (E > 200) mdpi.com

Chiral Auxiliary-Mediated Synthesis of Related Amino Acid Derivatives

Chiral auxiliaries provide a robust and predictable method for controlling stereochemistry during the synthesis of amino acids and their derivatives. thieme-connect.com This approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs subsequent chemical transformations to occur on one face of the molecule, leading to the formation of a single stereoisomer. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically pure product. scispace.com

A common strategy involves the use of chiral oxazolidinones, famously developed by Evans. These auxiliaries can be derived from readily available amino alcohols. In the context of synthesizing derivatives related to this compound, a glycine-derived substrate might be coupled with a chiral auxiliary. Subsequent alkylation of this complex would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. renyi.hu

Recent advancements have expanded the toolbox of chiral auxiliaries beyond oxazolidinones. For instance, N-tert-butanesulfinyl imines have emerged as effective chiral auxiliaries for the asymmetric synthesis of α-amino acids. thieme-connect.com The stereochemical outcome of these reactions can often be rationalized and predicted by considering the transition state geometries. thieme-connect.com

Stereoselective Alkylation and Functionalization in Amino Acid Synthesis

The stereoselective alkylation of enolates derived from glycine (B1666218) is a cornerstone of asymmetric amino acid synthesis. renyi.hu This method allows for the introduction of a wide variety of side chains, leading to a diverse array of natural and unnatural amino acids. To create a derivative like this compound, a chiral template of glycine would be deprotonated to form a chiral enolate. This enolate would then be reacted with a methylating agent. The chirality of the template ensures that the methylation occurs from a specific direction, leading to the desired (S)-configuration at the alpha-carbon. beilstein-journals.orgresearchgate.net

The diastereoselectivity of these alkylation reactions can be exceptionally high, often exceeding 90-99% diastereomeric excess. renyi.hu The choice of base, solvent, and reaction temperature are critical parameters that must be optimized to achieve the best results. For example, the use of lithium hexamethyldisilazide (LHMDS) as a base in the presence of an additive like hexamethylphosphoramide (B148902) (HMPA) has been shown to be effective in the alkylation of certain chiral building blocks. nih.govacs.org

Furthermore, functionalization of the amino acid backbone can be achieved through various stereoselective reactions. This includes not only alkylation but also aldol (B89426) additions and other carbon-carbon bond-forming reactions. renyi.hu These methods provide access to a vast chemical space of complex and functionally diverse amino acid derivatives.

Table 2: Key Strategies in Stereoselective Amino Acid Synthesis This table is interactive. Click on the headers to sort.

Method Key Principle Example Application Reference
Chiral Auxiliary Temporary covalent bonding of a chiral molecule to direct stereochemistry. Evans' oxazolidinones in asymmetric alkylation. renyi.hu
Stereoselective Alkylation Diastereoselective alkylation of a chiral enolate derived from a glycine template. Synthesis of α-alkylated amino acids. renyi.hubeilstein-journals.org
Enzyme Catalysis Use of enzymes for stereoselective transformations. Lipase-catalyzed kinetic resolution of racemic esters. nih.govmdpi.com

Green Chemistry Principles in the Synthesis of Chiral Amino Acid Esters

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including chiral amino acid esters. diva-portal.orgresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Atom Economy Considerations in Synthetic Pathways

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. unimi.it Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov

In the context of synthesizing this compound, catalytic methods are inherently more atom-economical than those requiring stoichiometric reagents, such as classical resolving agents or many chiral auxiliary-based approaches where the auxiliary is not recycled. Direct catalytic amidation of carboxylic acids, for example, produces only water as a byproduct and is therefore a highly atom-economical process. nih.gov

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a major focus of green chemistry research. ucl.ac.uk This includes the use of biocatalysts, such as the enzymes discussed earlier, which operate under mild conditions and are biodegradable. utupub.fi

There is also a significant effort to replace toxic and heavy metal catalysts with more environmentally benign alternatives. For instance, iron-catalyzed reactions are gaining traction as iron is an abundant, inexpensive, and low-toxicity metal. springernature.com The use of borate (B1201080) esters as simple and efficient catalysts for amide bond formation is another example of a greener catalytic approach. nih.gov Furthermore, photocatalysis using visible light and organic dyes presents a metal-free activation method that aligns with green chemistry principles. researchgate.net The ideal catalytic system would be highly efficient, selective, recyclable, and derived from renewable resources. researchgate.net

Chemical Transformations and Derivatization Strategies of Benzyl 2s 2 Aminopropanoate

Protection and Deprotection Chemistry of the Benzyl (B1604629) Ester Group

The benzyl ester in benzyl (2S)-2-aminopropanoate serves as a crucial protecting group for the carboxylic acid functionality. Its removal is a critical step in many synthetic sequences, and the choice of deprotection method often depends on the presence of other sensitive functional groups within the molecule.

Catalytic Hydrogenolysis for Benzyl Ester Cleavage

Catalytic hydrogenolysis is a widely employed method for the cleavage of benzyl esters. libretexts.orglibretexts.org This reaction involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. gcwgandhinagar.comorganic-chemistry.org The process breaks the carbon-oxygen single bond of the ester, liberating the carboxylic acid and toluene (B28343) as a byproduct. libretexts.org

The efficiency of this deprotection can be influenced by the reaction conditions. For instance, the in-situ generation of molecular hydrogen from triethylsilane and palladium on charcoal provides a mild and neutral condition for rapid and efficient deprotection. organic-chemistry.org Furthermore, the choice of solvent can be critical; for example, switching from methanol (B129727) to trifluoroethanol can alter the outcome of debenzylation reactions. researchgate.net Inhibitors such as ammonia, pyridine, and ammonium (B1175870) acetate (B1210297) can also be used to modulate the catalyst's activity and prevent the cleavage of other sensitive groups like benzyl ethers. organic-chemistry.org

CatalystReagentConditionsOutcome
Palladium on carbon (Pd/C)Hydrogen gas (H2)StandardCleavage of benzyl ester to carboxylic acid
Palladium on carbon (Pd/C)TriethylsilaneMild, neutralRapid deprotection
Nickel borideMethanolAmbient temperatureChemoselective cleavage of benzyl esters

Table 1: Conditions for Catalytic Hydrogenolysis of Benzyl Esters

It is noteworthy that other reagents can also achieve benzyl ester cleavage. For example, bis(tributyltin) oxide (BBTO) in aprotic solvents has been shown to efficiently and chemoselectively cleave benzyl esters of N-protected amino acids, yielding the corresponding carboxylic acids in good yields with no evidence of racemization. rsc.org

Compatibility and Orthogonality with Other Protecting Groups

In multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), the compatibility and orthogonality of protecting groups are paramount. nih.gov Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of complex molecules. libretexts.org

The benzyl ester group is a key component of the Boc/Bzl protection strategy in SPPS, where the tert-butoxycarbonyl (Boc) group protects the Nα-amino group and benzyl esters protect the C-terminal carboxyl group and side chains of certain amino acids. nih.govresearchgate.net The Boc group is typically removed with acid, such as trifluoroacetic acid (TFA), while the benzyl ester is cleaved by hydrogenolysis. libretexts.orgresearchgate.net This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the benzyl ester linkage to the resin or side-chain protecting groups. researchgate.net

However, prolonged exposure to TFA can lead to some cleavage of the benzyl ester, which can be a limitation in the synthesis of long peptides. researchgate.net The benzyl ester's stability can be modulated by substitution on the benzene (B151609) ring. For instance, p-methylbenzyl and 2,4,6-trimethylbenzyl esters show increased acid lability compared to the unsubstituted benzyl ester. publish.csiro.au

The benzyl ester is also compatible with the Fmoc/tBu strategy, where the 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-amino protection and is removed by a base, typically piperidine. nih.govresearchgate.net The benzyl ester remains stable under these basic conditions. Furthermore, azide-bearing protecting groups, which are removable under mild reductive conditions, are orthogonal to both benzyl esters and other common protecting groups like Boc and Fmoc, offering additional flexibility in complex syntheses. google.com

Protecting Group SchemeNα-ProtectionC-Terminal/Side-Chain ProtectionNα-Deprotection ReagentC-Terminal/Side-Chain Deprotection
Boc/Bzltert-butoxycarbonyl (Boc)Benzyl ester (Bzl)Trifluoroacetic acid (TFA)Hydrogenolysis
Fmoc/tBu9-fluorenylmethoxycarbonyl (Fmoc)tert-butyl (tBu)PiperidineTrifluoroacetic acid (TFA)

Table 2: Common Orthogonal Protecting Group Schemes in Peptide Synthesis

Amine Functionalization and Amide Bond Formation

The primary amino group of this compound is a key site for functionalization, most commonly through the formation of amide bonds. This reaction is fundamental to peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another.

The direct N-alkylation of α-amino acid esters, including this compound, with alcohols can be achieved using a ruthenium catalyst, offering an atom-economic and base-free method with excellent retention of stereochemistry. d-nb.info For instance, the reaction of phenylalanine pentyl ester with 4-methylbenzyl alcohol in the presence of a ruthenium catalyst and diphenyl phosphate (B84403) as a co-catalyst resulted in a high yield of the N-alkylated product with significant retention of enantiomeric excess. d-nb.info

Amide bond formation can also be achieved through various coupling reagents. For example, N-acylbenzotriazoles can act as efficient acyl transfer agents, reacting with the amino group of methyl (2S)-2-aminopropanoate derivatives to form α-amino acids with benzotriazole (B28993) motifs in good yields. In the context of peptide synthesis, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxyl group of an N-protected amino acid, which then reacts with the free amino group of an amino acid ester, such as this compound, to form a dipeptide. gcwgandhinagar.com Biocatalytic approaches using enzymes like N-acyltransferases and CoA ligases also provide a sustainable strategy for amide bond formation. rsc.org

Nucleophilic Substitutions and Ring-Opening Reactions for Complex Amino Acid Scaffolds

This compound can serve as a precursor for the synthesis of more complex and non-proteinogenic amino acids through reactions involving nucleophilic substitutions and ring-opening of derived intermediates.

Formation of α-Benzyl-α-heterofunctionalized-β-alanines

Recent research has demonstrated the synthesis of α-benzyl-α-heterofunctionalized-β-alanines starting from α-benzylisoserine, which can be conceptually derived from this compound. researchgate.netresearchgate.netacs.org In this methodology, α-benzylisoserine is transformed into a five-membered ring cyclic sulfamidate. researchgate.netresearchgate.netacs.org This cyclic intermediate can then undergo regioselective ring-opening with various nucleophiles. researchgate.netresearchgate.netacs.org For example, reaction with sodium azide, followed by reduction, leads to the formation of α-benzyl-α,β-diaminopropanoic acid. acs.org Other nucleophiles can introduce different heteroatoms at the α-position, providing access to a diverse range of β²,²-amino acids. researchgate.netresearchgate.netacs.org

Synthesis of α-Benzylnorlanthionine Derivatives

The same cyclic sulfamidate intermediate derived from α-benzylisoserine can also be utilized in the synthesis of α-benzylnorlanthionine derivatives. researchgate.netresearchgate.netacs.org Norlanthionine is a non-proteinogenic amino acid containing a thioether linkage. The ring-opening of the sulfamidate with a suitable sulfur nucleophile allows for the introduction of the necessary thioether functionality, leading to the formation of α-benzylnorlanthionine and related peptide structures. acs.org This strategy highlights the utility of derivatives of this compound in constructing complex, non-natural amino acid scaffolds with potential applications in peptidomimetics and medicinal chemistry. researchgate.netresearchgate.netacs.org

Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

The analytical determination of this compound, like many amino acid esters, often requires chemical derivatization to improve its properties for spectroscopic and chromatographic analysis. The native molecule may exhibit poor volatility for gas chromatography (GC) and lack a strong chromophore for sensitive UV detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comthermofisher.com Derivatization strategies primarily target the active hydrogen on the primary amino group (-NH2) to enhance detectability, improve chromatographic peak shape, and increase volatility. sigmaaldrich.comsci-hub.se

Research findings indicate several effective derivatization approaches for amino acids and their esters, which are directly applicable to this compound. These methods transform the molecule into a derivative with more favorable analytical characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. sigmaaldrich.com The polar nature of the amino group in this compound makes it unsuitable for direct GC analysis, as it can lead to decomposition in the injector and poor peak shape. thermofisher.com

Silylation: A common and effective technique is silylation, which replaces the active hydrogen of the amino group with a nonpolar moiety. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used. sigmaaldrich.comthermofisher.com The reaction with MTBSTFA, for example, would convert the primary amine of this compound into a more stable and less moisture-sensitive N-tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com This process significantly improves the compound's volatility, allowing for successful elution and separation on a GC column. The resulting derivatives also produce characteristic fragments in mass spectrometry, which aids in their identification. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) Analysis:

In HPLC, derivatization is often employed to introduce a UV-absorbing or fluorescent tag to the molecule, thereby greatly enhancing detection sensitivity. sci-hub.seyakhak.orgkoreascience.kr This is particularly useful as this compound itself lacks a strong chromophore outside of the benzyl group, which may not provide sufficient sensitivity for trace-level analysis.

Fluorogenic Labeling: Reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) are used to create highly fluorescent derivatives. yakhak.orgkoreascience.kr The reaction involves the nucleophilic substitution of the chlorine atom on NBD-Cl by the primary amino group of this compound. This yields a nitrobenzoxadiazole (NBD) derivative that can be detected with high sensitivity by both UV and fluorescence detectors. yakhak.orgkoreascience.kr This method is advantageous for quantifying low concentrations of the analyte.

Benzoylation: The use of benzoyl chloride (BzCl) is another strategy to improve analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Benzoylation of the amino group increases the hydrophobicity of the molecule, leading to better retention on commonly used reversed-phase columns and can improve ionization efficiency for MS detection. sci-hub.senih.gov

Chiral Separations:

To determine the enantiomeric purity of benzyl aminopropanoate, derivatization can be used to create diastereomers, which can then be separated on a conventional achiral chromatographic column. researchgate.netresearchgate.net

Diastereomer Formation: A homochiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or ethyl chloroformate followed by reaction with a chiral alcohol, can be used. researchgate.netresearchgate.net The chiral reagent reacts with both enantiomers of benzyl aminopropanoate to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral chromatography techniques (GC or HPLC). researchgate.net

The following table summarizes the common derivatization strategies applicable to this compound for enhanced analysis.

Derivatizing AgentTarget Functional GroupResulting Derivative Structure (R=benzyl)Analytical EnhancementPrimary Technique
MTBSTFA Primary Amine (-NH2)N-tert-butyldimethylsilylIncreased volatility and thermal stabilityGC-MS
NBD-Cl Primary Amine (-NH2)N-nitrobenzoxadiazoleEnhanced UV and fluorescence detectionHPLC-UV/FL
Benzoyl Chloride Primary Amine (-NH2)N-benzoylImproved retention and ionization efficiencyLC-MS
Marfey's Reagent Primary Amine (-NH2)N-dinitrophenyl-L-alanine amideFormation of diastereomers for chiral separationHPLC-UV
Ethyl Chloroformate Primary Amine (-NH2)N-ethoxycarbonylFormation of diastereomers (with chiral alcohol)GC-MS

This compound: A Versatile Chiral Building Block in Advanced Organic Chemistry

This compound, also known as L-alanine benzyl ester, is a chiral amino acid derivative that serves as a fundamental building block in various advanced applications within organic and medicinal chemistry. Its structure, featuring a benzyl ester protecting group on the C-terminus of the alanine (B10760859) scaffold, makes it a valuable tool in complex molecular synthesis. This article details its specific applications in peptide chemistry and as a precursor for therapeutic agents.

Applications As a Chiral Building Block in Advanced Organic Chemistry

Isotopic Labeling in Quantitative Proteomics and Metabolomics

The precise quantification of proteins and metabolites is essential for understanding complex biological systems. Isotopic labeling is a powerful strategy in which a naturally low-abundance stable isotope (like ¹³C, ¹⁵N, or ²H) is incorporated into a molecule, creating a "heavy" version that can be distinguished from its naturally occurring "light" counterpart by mass spectrometry. oup.com This allows for the accurate relative or absolute quantification of thousands of molecules in a sample. sci-hub.se

This compound serves as a key precursor for introducing isotopic labels into more complex molecules. A notable application is in the synthesis of radiolabeled compounds for drug discovery and development. For instance, a seven-step radioactive synthesis was developed starting from ¹⁴C-benzyl 2-aminopropanoate. acs.org The incorporation of the ¹⁴C isotope at a specific position within the alanine backbone allows researchers to track the molecule through metabolic pathways and pharmacokinetic studies. acs.org

The general principle involves using isotopically labeled amino acids as precursors in either cell-based or cell-free protein synthesis systems. oup.com While many studies use labeled free amino acids, derivatized forms like this compound are crucial for multi-step chemical syntheses of labeled peptides, internal standards, or complex probes used in chemical proteomics. acs.orguni-muenchen.de These isotopically labeled standards are indispensable for liquid chromatography-mass spectrometry (LC-MS/MS) based assays, where they are added to biological samples to correct for sample loss during preparation and analysis, thereby ensuring high accuracy. acs.org

Table 1: Examples of Isotopically Labeled Amino Acids Used in Quantitative Proteomics This table provides examples of commercially available labeled amino acids, illustrating the types of isotopes commonly incorporated. The principles of their use are applicable to derivatives like this compound.

Labeled Amino AcidIsotopic CompositionReference
L-Alanine¹⁵N, 98% oup.com
L-AlanineU-¹³C₃, 98% oup.com
L-AlanineU-¹³C₃, 98%; ¹⁵N, 98% oup.com
L-Leucine¹⁵N, 98% oup.com
L-LeucineU-¹³C₆, 98% oup.com
L-Aspartic AcidU-¹³C₄, 98%; ¹⁵N, 98% oup.com
S-Benzyl-L-cysteineU-¹³C₄, 98%; ¹⁵N, 98% oup.com

Development of Chiral Catalysts and Ligands from Amino Acid Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. A primary strategy for achieving this is through asymmetric catalysis, which relies on chiral catalysts or ligands to control the stereochemical outcome of a reaction. Amino acids, as readily available and inexpensive sources of chirality, are excellent starting materials for the synthesis of such ligands. mdpi.com Amino acid esters, including this compound and its analogs like methyl or ethyl esters, are frequently used as precursors for this purpose. rsc.orgpsu.edu

The ester functionality serves as a protecting group for the carboxylic acid, allowing for selective modification of the amino group. For example, L-alanine methyl ester hydrochloride can be reacted with chlorodiphenylphosphine (B86185) to create N,N-bis(diphenylphosphino)alanine methyl ester. rsc.org This product is an effective bidentate phosphine (B1218219) ligand that coordinates with metals like palladium and platinum to form chiral complexes capable of catalyzing asymmetric reactions. rsc.org The reaction proceeds with the retention of the original stereochemistry of the amino acid. rsc.org

Similarly, L-alanine-derived β-dialkylamino alcohols have been developed as highly effective chiral ligands for the asymmetric addition of diethylzinc (B1219324) to aldehydes. psu.edu The synthesis of these ligands begins with L-alanine methyl ester, which undergoes N-alkylation followed by reduction. psu.edu By systematically modifying the substituents on the ligand structure, researchers can optimize the enantioselectivity of the catalyzed reaction, achieving high enantiomeric ratios. psu.edu

The versatility of amino acid esters allows for the creation of a wide array of ligand architectures, including quadridentate ligands that bind tightly to metal ions while leaving open coordination sites for catalytic activity. sci-hub.se The chiral side chain of the original amino acid, such as the methyl group in alanine, creates a defined chiral pocket around the metal center, which is crucial for inducing enantioselectivity in the substrate. sci-hub.se

Table 2: Enantioselectivity in the Asymmetric Addition of Diethylzinc to 4-chlorobenzaldehyde (B46862) using L-alanine-derived Ligands This table shows research findings for ligands derived from L-alanine, demonstrating how structural modifications influence chiral induction.

Chiral Ligand (Derived from L-alanine)Substituent at Hydroxyl CarbonEnantiomeric Ratio (R:S)Reference
Ligand 1Methyl70:30 psu.edu
Ligand 2Isopropyl65:35 psu.edu
Ligand 3Phenyl94:6 psu.edu
Ligand 10 (Difluoro substituted N-benzyl group)Phenyl95:5 psu.edu

These examples underscore the utility of amino acid esters like this compound as foundational chiral building blocks. Their ready availability and chemical tractability enable the systematic development of novel ligands and catalysts that drive progress in asymmetric synthesis. mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis

Spectroscopic methods are fundamental in providing detailed information about the molecular structure and spatial arrangement of atoms within benzyl (B1604629) (2S)-2-aminopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in identifying the different chemical environments of the hydrogen and carbon atoms in benzyl (2S)-2-aminopropanoate.

In ¹H NMR analysis of similar benzyl compounds, the protons of the benzyl group typically appear as a multiplet in the aromatic region (around 7.3-7.4 ppm), while the benzylic protons (CH₂) adjacent to the oxygen atom show a signal around 5.0-5.2 ppm. researchgate.netrsc.org The protons of the alanine (B10760859) moiety will have characteristic shifts, with the alpha-proton (α-H) appearing as a quartet and the methyl protons (CH₃) as a doublet.

¹³C NMR spectroscopy provides complementary information. For this compound and related structures, the carbonyl carbon of the ester group is typically observed downfield. researchgate.net The carbons of the phenyl ring resonate in the aromatic region (approximately 128-136 ppm), while the benzylic carbon (CH₂) and the carbons of the alanine residue appear at more upfield chemical shifts. beilstein-journals.org

Table 1: Representative NMR Data for this compound and Related Structures

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic-H ~7.3-7.4 (m) ~128-136
Benzylic-CH₂ ~5.0-5.2 (s) ~67
α-H Quartet ~50
-NH₂ Broad singlet -
-CH₃ Doublet ~17
Carbonyl C=O - ~173

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is compiled from typical values for similar structures. researchgate.netrsc.orgresearchgate.netbeilstein-journals.org

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a critical technique for confirming the stereochemistry of chiral molecules like this compound. This method detects spatial proximity between protons that are close in space but not necessarily bonded to each other. By observing cross-peaks between specific protons, the relative stereochemistry can be determined. For instance, in complex molecules containing similar chiral centers, NOESY experiments have been successfully used to establish the absolute configuration by observing correlations between key protons. nih.govacs.org This technique is invaluable for ensuring that the (S)-configuration at the α-carbon is maintained throughout synthetic processes. whiterose.ac.ukacs.org

1H and 13C NMR for Chemical Environment Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of this compound. scirp.org It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its molecular formula with a high degree of confidence. rsc.orgrsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation patterns of the molecule. scirp.orgdrug-dev.com Common fragmentation pathways for benzyl esters often involve the loss of the benzyl group, leading to the formation of a stable benzyl cation (m/z 91), or cleavage of the ester bond. researchgate.net Analysis of these fragmentation patterns provides further structural confirmation. scirp.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. phmethods.net A common approach involves using a reverse-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic or phosphoric acid to improve peak shape. sielc.com UV detection is commonly employed for quantification. The development and validation of an HPLC method ensure its accuracy, precision, and reliability for routine quality control. phmethods.net Chiral HPLC, employing a chiral stationary phase, can also be used to confirm the enantiomeric purity of the (2S)-isomer.

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzyl alcohol
L-alanine
Acetonitrile
Formic acid

Flash Column Chromatography for Purification

Flash column chromatography is a widely employed technique for the rapid and efficient purification of this compound and related compounds from reaction mixtures. researchgate.net This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of varying polarity, to separate components based on their differential adsorption to the stationary phase. rochester.edu

The choice of the solvent system, or eluent, is critical for achieving optimal separation. The polarity of the eluent is adjusted to ensure that the target compound, in this case, this compound, has an appropriate retention factor (Rf) value, typically around 0.3, for effective purification. ucsb.edu Common solvent systems for the purification of benzyl esters of amino acids include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. orgsyn.orgorgsyn.org In some instances, a gradient elution, where the polarity of the mobile phase is gradually increased, may be used for separating complex mixtures. rochester.edu

For the purification of this compound and similar N-protected amino acid esters, silica gel is the most common stationary phase. rsc.orggoogle.comresearchgate.net The crude product, often obtained as an oil, is loaded onto the silica gel column, and the eluent is passed through under positive pressure, accelerating the separation process. orgsyn.org Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Table 1: Exemplary Conditions for Flash Column Chromatography Purification

ParameterConditionSource(s)
Stationary Phase Silica Gel (e.g., 230-400 mesh) orgsyn.org
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 10:1 v/v) orgsyn.org
Alternative Eluent 0-20% Methanol (B129727)/Ethyl Acetate rsc.org
Alternative Eluent 5-15% Ethyl Acetate/Hexanes rsc.org
Loading Technique Direct loading of crude oil or solid loading after mixing with silica gel rochester.eduorgsyn.org

It is important to note that the specific conditions for flash chromatography, including the column size and the exact solvent composition, are often optimized based on the scale of the reaction and the impurity profile of the crude material. ucsb.edubiotage.com

Reverse-Phase Liquid Chromatography (RPLC) for Quantitative Analysis

Reverse-phase liquid chromatography (RPLC) is a powerful analytical technique used for the quantitative determination of this compound. In RPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol. mdpi.comphcog.com

This technique is particularly well-suited for the analysis of amino acids and their derivatives. fujifilm.comresearchgate.net For quantitative analysis of this compound, a high-performance liquid chromatography (HPLC) system equipped with a UV detector is commonly used. austinpublishinggroup.comavantorsciences.com The compound absorbs UV light at a specific wavelength, allowing for its detection and quantification.

The development of an RPLC method involves optimizing several parameters, including the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the column temperature, to achieve good resolution and peak shape. phcog.com For instance, a method for the simultaneous determination of benzyl alcohol and other compounds utilized a C18 column with a mobile phase of acetonitrile and a triethylamine (B128534) buffer. austinpublishinggroup.com

Table 2: Typical Parameters for RPLC Analysis

ParameterConditionSource(s)
Stationary Phase C18 (Octadecyl-silica) mdpi.comphcog.comaustinpublishinggroup.com
Mobile Phase Acetonitrile/Water or Buffer (with additives like formic acid or triethylamine) mdpi.comaustinpublishinggroup.com
Detection UV at a specific wavelength (e.g., 220 nm or 260 nm) phcog.comaustinpublishinggroup.com
Flow Rate Typically 0.5 - 1.0 mL/min phcog.comaustinpublishinggroup.com
Column Temperature Controlled, often slightly above ambient (e.g., 35-40 °C) mdpi.comphcog.com

The method is validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). austinpublishinggroup.comnih.gov Calibration curves are generated using standard solutions of known concentrations to quantify the amount of this compound in a sample. nih.gov Chiral HPLC methods can also be developed to determine the enantiomeric purity of the compound. rsc.orgresearchgate.netorgsyn.org

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Esterification and Derivatization

The chemical behavior of benzyl (B1604629) (2S)-2-aminopropanoate, also known as L-alanine benzyl ester, is fundamentally governed by the principles of nucleophilic acyl substitution. This class of reactions is central to both its synthesis (esterification) and its subsequent transformations (derivatization).

Nucleophilic Acyl Substitution Pathways

The formation of benzyl (2S)-2-aminopropanoate via Fischer esterification from L-alanine and benzyl alcohol proceeds through a characteristic nucleophilic acyl substitution mechanism. ksu.edu.sa The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid. ksu.edu.sa This initial protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the benzyl alcohol. ksu.edu.salibretexts.org The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. ksu.edu.salibretexts.org

Conversely, the hydrolysis of the ester back to the carboxylic acid and alcohol also follows a nucleophilic acyl substitution pathway. pressbooks.pubmasterorganicchemistry.com In basic hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.com This is followed by the elimination of the benzyloxy alkoxide, which then deprotonates the newly formed carboxylic acid. masterorganicchemistry.com Acid-catalyzed hydrolysis is essentially the reverse of the Fischer esterification mechanism. pressbooks.pub

Derivatization reactions at the amino group, such as acylation to form amides, also proceed via nucleophilic acyl substitution. For instance, the coupling of an N-protected L-alanine with another amino acid involves the activation of the carboxylic acid group, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), followed by nucleophilic attack from the amino group of the second amino acid. masterorganicchemistry.comlibretexts.org The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions and ensure the formation of the desired peptide bond. masterorganicchemistry.comlibretexts.org

Understanding Zwitterionic Intermediates in Stereoselective Reactions

Amino acids like alanine (B10760859) exist predominantly as zwitterions, or internal salts, in aqueous solutions at physiological pH. masterorganicchemistry.comnumberanalytics.com This zwitterionic nature, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-), plays a critical role in their reactivity. masterorganicchemistry.comnumberanalytics.comlibretexts.orgutexas.edu In stereoselective reactions involving this compound, the zwitterionic form can influence the reaction pathway and the stereochemical outcome.

During certain synthetic transformations, zwitterionic intermediates can be formed that dictate the stereoselectivity of the reaction. For example, in some cycloaddition reactions, the formation of a zwitterionic intermediate has been proposed to explain the observed regioselectivity. mdpi.com While not always directly observed, the transient formation of such charged species can guide the approach of reactants, leading to a specific stereoisomer. mdpi.comrsc.orgnih.gov The electrostatic interactions within the zwitterionic intermediate can stabilize a particular transition state, thereby favoring the formation of one enantiomer or diastereomer over another. numberanalytics.com

In peptide synthesis, the zwitterionic character of the free amino acid necessitates the use of a base to deprotonate the ammonium (B1175870) group, liberating the nucleophilic lone pair on the nitrogen before it can react with an activated carboxylic acid. masterorganicchemistry.com The stereochemical integrity at the alpha-carbon is paramount, and reaction conditions are carefully controlled to prevent racemization, which can sometimes occur through enolization if the wrong reagents are used. masterorganicchemistry.com The interplay between the zwitterionic state and the reaction conditions is thus a key factor in achieving high stereoselectivity.

Kinetic Studies of Chemical Transformations and Hydrolysis Pathways

Kinetic studies of the hydrolysis of amino acid esters, including this compound, reveal the influence of various factors on the reaction rate. The hydrolysis can be catalyzed by acids, bases, or metal ions. publish.csiro.auresearchgate.net

In alkaline hydrolysis, the reaction rate is dependent on the concentration of the hydroxide ion. publish.csiro.au The hydrolysis of both the protonated and unprotonated forms of the amino acid ester can occur, with the protonated species often showing a significantly increased rate of hydrolysis due to the electrostatic attraction between the positive charge on the amino group and the negative charge of the hydroxide nucleophile. publish.csiro.au The acid ionization constants (pKa) of amino acid esters are typically lower than those of the corresponding amino acids. publish.csiro.au

Studies on various amino acid esters have shown that the rate of hydrolysis is influenced by steric and electrostatic effects of the side chain. publish.csiro.au For example, the hydrolysis of atazanavir (B138) amino acid ester conjugates followed first-order kinetics, with the rate increasing as the side chain length decreased. rjptonline.org Similarly, kinetic studies on the base hydrolysis of amino acid esters catalyzed by palladium(II) complexes have been performed using techniques like the pH-stat method, which maintains a constant pH throughout the reaction. ekb.egtandfonline.com These studies help in elucidating the reaction mechanism and determining activation parameters. ekb.egtandfonline.com

The table below summarizes kinetic data for the hydrolysis of related amino acid esters.

Compound/ConditionpHRate Constant (k)Half-life (t1/2)Reference
Atazanavir-Glycine Conjugate7.40.2582 hr⁻¹2.68 hr rjptonline.org
Atazanavir-Alanine Conjugate7.40.1951 hr⁻¹3.55 hr rjptonline.org
Atazanavir-Valine Conjugate7.40.0632 hr⁻¹10.96 hr rjptonline.org
Glycine (B1666218) Methyl Ester (in presence of [Pd(Et4en)(H2O)2]2+)--- tandfonline.com
Methionine Methyl Ester (in presence of [Pd(Et4en)(H2O)2]2+)--- tandfonline.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at the atomic and electronic levels.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, molecular geometry, and reactivity of chemical systems. nih.goviucr.org For this compound, DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. nih.gov These calculations can help in understanding the molecule's stability and its interactions with other chemical species.

DFT studies are also employed to investigate reaction mechanisms. ekb.eg By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile of a reaction pathway can be constructed. ekb.eg This allows for the theoretical determination of activation energies, which can be correlated with experimentally observed reaction rates. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's nucleophilic and electrophilic character, respectively, and predict sites of reactivity. nih.gov Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can reveal details about charge transfer interactions within the molecule. nih.govwisc.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Stereochemical Influence on Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties or biological activities. docsdrive.comscience.gov In the context of this compound and related compounds, QSPR can be used to understand how stereochemistry influences reactivity.

By developing mathematical models that relate molecular descriptors (numerical representations of molecular structure) to experimental data, such as reaction rates or equilibrium constants, QSPR can predict the properties of new or untested compounds. For amino acid esters, QSPR studies have been used to correlate properties like the rate of hydrolysis with molecular descriptors such as the partition coefficient. docsdrive.com For example, an inverse relationship between the partition coefficient and the hydrolysis constant has been observed, suggesting that less lipophilic compounds hydrolyze faster. docsdrive.com The (2S) configuration is known to be critical for enantioselective reactivity, affecting how the molecule interacts with other chiral molecules or biological targets like enzymes. QSPR models can help quantify these stereochemical effects on target engagement and reaction efficiency.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., enzyme binding, transporter specificity)

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. These simulations provide valuable insights into the molecular basis of ligand-target interactions, helping to elucidate binding affinities, mechanisms of action, and specificity. For this compound and related compounds, docking studies have been instrumental in understanding their interactions with enzymes and amino acid transporters.

Enzyme Binding Interactions

The interaction of amino acid esters with enzymes is a critical area of study, particularly in the context of chemoenzymatic synthesis. While specific docking simulations for this compound are not extensively detailed in the literature, related studies provide a framework for understanding its potential enzymatic interactions.

Research on the chemoenzymatic polymerization of amino acids using the cysteine protease papain has shown that the nature of the ester group on the amino acid monomer significantly influences the reaction's efficiency. acs.org In these studies, L-alanine was used as a model amino acid. It was observed that the benzyl ester group (OBzl) on L-alanine dramatically enhanced the efficiency of polymerization compared to other esters like methyl, ethyl, and tert-butyl esters. acs.org The polymerization efficiency of alanine and glycine benzyl esters was found to be much greater than that of other esters. acs.org This suggests that the benzyl group contributes favorably to the binding of the monomer within the active site of papain, increasing its affinity. acs.org Although this is an experimental finding, it highlights a specific interaction that can be modeled using molecular docking to identify the precise binding pose and the amino acid residues within the papain active site that interact with the benzyl moiety.

Molecular dynamics simulations on other enzyme-ligand systems, such as the TEM-1 β-lactamase complexed with benzylpenicillin, demonstrate the power of these computational methods. researchgate.net Such simulations reveal the key amino acid residues responsible for anchoring the ligand (e.g., Ser130, Ser235, and Arg244 in TEM-1) and orienting it for catalysis. researchgate.net Similar computational approaches could precisely map the interactions of this compound within an enzyme's active site, explaining the enhanced affinity conferred by its benzyl group.

Amino Acid Transporter Specificity

Molecular docking has been widely applied to study the specificity of amino acid transporters, such as the Alanine, Serine, Cysteine Transporter 2 (ASCT2, also known as SLC1A5) and the Large Neutral Amino Acid Transporter 1 (LAT1, or SLC7A5). These transporters are crucial for cellular metabolism and are important targets in various diseases.

Studies on ASCT2 have utilized docking to probe its substrate and inhibitor binding site. While competitive inhibitors based on benzyl-serine have been reported, detailed docking simulations have focused on other ligands to map the binding pocket. mdpi.com For instance, docking of inhibitors into an SLC1A5 homology model identified probable hydrophobic pockets near residues Phenylalanine F405 and Methionine M399. mdpi.com Computational analyses have successfully predicted that certain small molecules can interact with the ASCT2 binding site, a finding later confirmed by experimental data. nih.gov These results underscore that the ASCT2 binding site can recognize L-amino acids with specific side chains. nih.gov

Similarly, docking studies on the LAT1 transporter have been used to understand its structure-function relationship. mdpi.com These simulations have identified key residues responsible for binding the conserved α-carboxyl and α-amino groups of ligands through hydrogen bonds, as well as residues that form hydrophobic interactions with the ligand's side chain. mdpi.com

The table below summarizes findings from molecular docking studies on relevant amino acid transporters, which provide a model for understanding how this compound might interact with these proteins.

Table 1: Summary of Molecular Docking Studies on Amino Acid Transporters
TransporterLigand Class / ExampleKey Findings from DockingSource
SLC1A5 (ASCT2)Benzyl-serine derivatives, other competitive inhibitorsIdentified two probable hydrophobic pockets near residues F405 and M399 on transmembrane domain 7. Docking confirmed that the transporter's binding site can accommodate various L-amino acid derivatives. mdpi.comnih.gov
LAT1 (SLC7A5)General L-amino acid ligands (e.g., L-DOPA, gabapentin)Predicted that residues near the helix break of TM1 (I63, S66, G67) and TM6 (F252, G255) are key for substrate binding via backbone hydrogen bonds. mdpi.com

Further analysis from these studies has pinpointed specific residues critical for ligand recognition and binding, as detailed in the following table.

Table 2: Key Interacting Residues in Amino Acid Transporters Identified via Molecular Docking
TransporterInteracting ResiduesInteraction TypeSource
SLC1A5 (ASCT2)F405, M399Hydrophobic Interactions mdpi.com
-General coordination of α-carboxy and amino groups confirmed. nih.gov
LAT1 (SLC7A5)I63, S66, G67, F252, G255Backbone Hydrogen Bonds mdpi.com
I139, V148, F252, F402, W405Side Chain Hydrophobic Interactions mdpi.com

These computational investigations demonstrate that molecular docking is a powerful tool for predicting and rationalizing the interactions between amino acid derivatives like this compound and their biological targets. The insights gained from such simulations are crucial for designing novel enzyme substrates or specific transporter inhibitors.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enantiopure Benzyl (B1604629) (2S)-2-aminopropanoate

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For benzyl (2S)-2-aminopropanoate, the focus of emerging research lies in developing more efficient, sustainable, and highly selective synthetic routes.

Chemoenzymatic Synthesis: A significant area of development is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. frontiersin.orguva.nl Researchers are exploring the use of lipases and proteases to catalyze the enantioselective esterification of racemic alanine (B10760859) or the hydrolysis of racemic benzyl alaninate (B8444949). For instance, studies have shown that enzymes like papain can effectively polymerize alanine esters, with the benzyl ester showing enhanced reactivity and substrate affinity. acs.org This approach offers a greener alternative to traditional chemical methods, often proceeding under mild reaction conditions with high enantioselectivity. acs.orgpolimi.it The development of these biocatalytic strategies provides a scalable and efficient pathway to enantiopure α-amino acid esters. utdallas.edu

Dynamic Kinetic Resolution: Another promising strategy is dynamic kinetic resolution (DKR). This process combines the enzymatic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. frontiersin.org Research in this area for this compound involves identifying suitable racemization catalysts that are compatible with the enzymatic resolution step.

Novel Protecting Group Strategies: While the benzyl group is a common protecting group, research is ongoing to refine its use and explore alternatives. This includes developing milder and more selective methods for its introduction and removal. For example, oxidative debenzylation methods are being investigated as alternatives to traditional hydrogenolysis. researchgate.net

Synthetic MethodKey FeaturesPotential Advantages
Chemoenzymatic Synthesis Utilizes enzymes (e.g., lipases, proteases) for enantioselective reactions. acs.orgacs.orgHigh enantioselectivity, mild reaction conditions, environmentally friendly. polimi.it
Dynamic Kinetic Resolution Couples enzymatic resolution with in-situ racemization of the unwanted enantiomer. frontiersin.orgTheoretical 100% yield of the desired enantiomer.
Improved Chemical Synthesis Focuses on optimizing reaction conditions, catalysts, and purification methods for traditional chemical synthesis. google.comScalability, cost-effectiveness, and high purity. researchgate.net

Expanded Applications in Advanced Materials Science

The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Polymer Synthesis: this compound serves as a monomer in the synthesis of various polymers, including poly(ester-amide)s and polypeptides. cerist.dznii.ac.jp These polymers can exhibit desirable properties such as biodegradability and biocompatibility, making them suitable for biomedical applications. For instance, L-alanine-based poly(ester-amide)s have been synthesized and show potential for use in drug delivery systems due to their solubility in organic solvents and ability to form microspheres. cerist.dz The benzyl ester group, in particular, has been shown to enhance the polymerization efficiency and broaden the substrate specificity of enzymes used in chemoenzymatic polymerization. acs.org

Biomaterials and Drug Delivery: The incorporation of this compound into polymer backbones can impart specific functionalities. Its amino acid component can enhance biocompatibility and biodegradability, which are crucial for applications in tissue engineering and controlled drug release. cerist.dzchemimpex.com Research is exploring the use of polymers derived from this compound to create scaffolds for cell growth and as matrices for the encapsulation and targeted delivery of therapeutic agents. chemimpex.com

Self-Assembling Materials: The chirality and hydrogen-bonding capabilities of this compound and its derivatives make them interesting candidates for the development of self-assembling materials. For example, dipeptides containing this moiety, such as carbo-benzyl-oxy-L-alanyl-L-valine benzyl ester, have been shown to self-assemble into fibrous nanostructures. benthamdirect.com These materials could have applications in areas such as nanotechnology and as novel therapeutic systems.

Material TypeApplication AreaKey Properties Conferred by this compound
Poly(ester-amide)s Biomedical applications, Drug delivery cerist.dzBiodegradability, biocompatibility, improved solubility. cerist.dz
Polypeptides Advanced materials, Biomimetic materials acs.orgChirality, potential for controlled secondary structures.
Self-Assembling Nanostructures Nanotechnology, Phototherapeutics benthamdirect.comChirality, hydrogen bonding, defined morphology. benthamdirect.com
Polymer-drug conjugates Targeted therapyBiocompatible linker, potential for controlled drug release.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology provides a fertile ground for exploring the biological roles and applications of small molecules like this compound. nptel.ac.inpressbooks.pub

Peptide Synthesis and Chemical Probes: this compound is a fundamental building block in solid-phase and solution-phase peptide synthesis. Its protected amino and carboxyl groups allow for the stepwise assembly of complex peptides. These synthetic peptides are invaluable tools in chemical biology for studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. chemimpex.com Furthermore, by incorporating modified versions of this compound, researchers can create chemical probes to investigate biological processes with high specificity.

Enzyme-Substrate Interactions: The study of how enzymes interact with substrates like this compound provides crucial insights into enzyme specificity and catalytic mechanisms. acs.org This knowledge is not only fundamental to understanding biological processes but also aids in the design of enzyme inhibitors and the development of novel biocatalysts for synthetic applications.

Drug Design and Development: As a derivative of a natural amino acid, this compound and its analogs are of interest in drug design. rsc.org They can be incorporated into peptidomimetics or used as scaffolds for the synthesis of small molecule drugs that target specific biological pathways. chemimpex.com The benzyl ester functionality can also serve as a prodrug moiety, which can be cleaved in vivo to release the active drug molecule.

Research AreaFocusRelevance of this compound
Peptide Synthesis Construction of peptides for biological studies. A key building block with protected functional groups. sigmaaldrich.com
Enzyme Mechanism Studies Understanding how enzymes recognize and process substrates. acs.orgA model substrate for proteases and esterases. acs.org
Drug Discovery Development of new therapeutic agents. rsc.orgA scaffold for peptidomimetics and small molecule drugs. chemimpex.com
Chemical Biology Probes Tools to investigate and manipulate biological systems. pressbooks.pubCan be modified to create probes for specific biological targets.

Q & A

Q. What are the standard synthetic routes for benzyl (2S)-2-aminopropanoate, and how can coupling agents like DCC/DMAP improve yield?

this compound is typically synthesized via carbodiimide-mediated coupling, using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxyl group of the amino acid precursor. For example, in the synthesis of related carbamate derivatives, DCC and DMAP were employed to achieve a 99% yield after lyophilization . Methodological optimization includes maintaining anhydrous conditions, low temperatures (0°C), and stoichiometric control of coupling agents to minimize side reactions.

Q. How can the enantiomeric purity of this compound be validated?

Enantiomeric purity is critical for chiral compounds. Analytical methods include:

  • HPLC with chiral columns : Resolves enantiomers based on retention times.
  • NMR spectroscopy : Observes splitting patterns for diastereomeric derivatives (e.g., using Mosher’s acid).
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, as demonstrated for related compounds with MS m/z data .

Q. What purification strategies are effective for isolating this compound salts?

Tosylate salts (e.g., this compound 4-toluenesulfonate) are commonly purified via recrystallization from acetonitrile/water mixtures. The ionic nature of the salt improves solubility in polar solvents, enabling high-purity isolation (>95%) . For hydrochloride salts, lyophilization after deprotection with HCl in dioxane is effective .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl or pyridinyl groups) impact the pharmacokinetic profile of this compound derivatives?

Pharmacokinetic studies on tert-butyl and pyridinyl-modified analogs reveal:

  • Enhanced metabolic stability : Bulky groups like tert-butyl reduce hepatic CYP450-mediated oxidation.
  • Improved solubility : Pyridinyl substituents increase polarity, enhancing aqueous solubility. Methodologically, in vitro assays (e.g., microsomal stability tests) and in vivo pharmacokinetic profiling (e.g., plasma half-life measurement) are used to validate these effects .

Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?

Stability studies in acidic (pH 2) vs. neutral (pH 7.4) buffers may show discrepancies due to protonation of the amino group. To address this:

  • Accelerated stability testing : Conducted at elevated temperatures (40–60°C) to extrapolate degradation kinetics.
  • LC-MS/MS monitoring : Identifies degradation products (e.g., free amine or benzyl alcohol derivatives). Contradictions often arise from impurities in buffer systems; thus, ultra-pure reagents and inert atmospheres are recommended .

Q. How can this compound be integrated into peptide-based drug design?

The compound serves as a chiral building block for peptide synthesis. Key steps include:

  • Solid-phase peptide synthesis (SPPS) : Anchoring via Fmoc/t-Boc protection strategies.
  • Selective deprotection : HCl/dioxane removes tert-butyl groups without cleaving the benzyl ester .
  • Conformational analysis : Circular dichroism (CD) or X-ray crystallography validates secondary structure integration .

Q. What are the challenges in quantifying trace impurities in this compound batches?

Impurities like residual DCC or diastereomers require sensitive detection:

  • Ultra-performance liquid chromatography (UPLC) : Achieves baseline separation of trace components.
  • ICP-MS for metal contaminants : Detects catalyst residues (e.g., Pd from hydrogenation steps). Method validation per ICH guidelines (Q2(R1)) ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.